molecular formula C22H16F3NO3 B11497469 methyl 5-hydroxy-2-methyl-4-[4-(trifluoromethyl)phenyl]-4H-indeno[1,2-b]pyridine-3-carboxylate

methyl 5-hydroxy-2-methyl-4-[4-(trifluoromethyl)phenyl]-4H-indeno[1,2-b]pyridine-3-carboxylate

Cat. No.: B11497469
M. Wt: 399.4 g/mol
InChI Key: SECFRAVOAJKANB-UHFFFAOYSA-N
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Description

Methyl 5-hydroxy-2-methyl-4-[4-(trifluoromethyl)phenyl]-4H-indeno[1,2-b]pyridine-3-carboxylate is a polycyclic heteroaromatic compound characterized by an indeno[1,2-b]pyridine core. Its structure features:

  • Position 2: A methyl group.
  • Position 3: A methyl carboxylate ester.
  • Position 4: A 4-(trifluoromethyl)phenyl substituent.
  • Position 5: A hydroxyl group.

The trifluoromethyl (CF₃) group at position 4 is a strong electron-withdrawing moiety, which may enhance metabolic stability and influence binding interactions in biological systems.

Properties

Molecular Formula

C22H16F3NO3

Molecular Weight

399.4 g/mol

IUPAC Name

methyl 2-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4-dihydroindeno[1,2-b]pyridine-3-carboxylate

InChI

InChI=1S/C22H16F3NO3/c1-11-16(21(28)29-2)17(12-7-9-13(10-8-12)22(23,24)25)18-19(26-11)14-5-3-4-6-15(14)20(18)27/h3-10,17,26H,1-2H3

InChI Key

SECFRAVOAJKANB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)C3=CC=CC=C3C2=O)C4=CC=C(C=C4)C(F)(F)F)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-hydroxy-2-methyl-4-[4-(trifluoromethyl)phenyl]-4H-indeno[1,2-b]pyridine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of 4-(trifluoromethyl)benzaldehyde with 2-methyl-1H-indole-3-carboxylic acid under acidic conditions to form the indeno[1,2-b]pyridine core. This intermediate is then subjected to esterification with methanol in the presence of a strong acid catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-hydroxy-2-methyl-4-[4-(trifluoromethyl)phenyl]-4H-indeno[1,2-b]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 5-hydroxy-2-methyl-4-[4-(trifluoromethyl)phenyl]-4H-indeno[1,2-b]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in key biological processes. For example, it may inhibit the activity of certain kinases or interact with nuclear receptors to regulate gene expression .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of this compound are best understood through comparison with analogs in the indeno[1,2-b]pyridine family. Below is a detailed analysis:

Table 1: Substituent Comparison

Compound Name Position 2 Position 3 Position 4 Position 5 Key Features
Target Compound Methyl Methyl carboxylate 4-(Trifluoromethyl)phenyl Hydroxyl Enhanced polarity (OH), strong electron-withdrawing CF₃ group
Ethyl 5'-Fluoro-...spiro[4H-indeno[1,2-b]pyridine-4,3'-[3H]indole]-3-carboxylate Methyl Ethyl carboxylate Spiro-linked indole Oxo Spiro architecture; fluorinated substituent alters conformation
2-Methyl-3-acetyl-4-aryl-5-oxo-1,4-dihydro-5H-indeno[1,2-b]pyridine derivatives Methyl Acetyl Varied aryl groups Oxo Acetyl group reduces polarity; aryl substituents modulate activity
Methyl 4-(4-heptylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate Methyl Methyl carboxylate 4-Heptylphenyl Oxo Heptyl chain increases lipophilicity; no hydroxyl group
Methyl 4-(2-chlorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate Methyl Methyl carboxylate 2-Chlorophenyl Oxo Chlorine as electron-withdrawing group; steric effects differ from CF₃

Key Findings from Structural and Functional Analysis

Position 5: Hydroxyl vs. Oxo

  • The hydroxyl group in the target compound increases polarity and hydrogen-bonding capacity compared to 5-oxo derivatives (e.g., ). This may improve aqueous solubility but reduce membrane permeability.
  • In contrast, 5-oxo derivatives (e.g., ) exhibit ketone functionality, which enhances planarity and may influence π-π stacking in biological targets.

Position 4: Trifluoromethylphenyl vs. The heptylphenyl group in introduces significant hydrophobicity, which could enhance blood-brain barrier penetration but reduce solubility.

Biological Activity Insights

  • Calcium antagonism has been reported for 5-oxo derivatives with aryl substituents at position 4 (e.g., ). The target compound’s CF₃ and hydroxyl groups may modulate this activity, though direct data are unavailable.
  • Spiro derivatives () exhibit unique conformational properties due to fused ring systems, which are absent in the target compound.

Biological Activity

Methyl 5-hydroxy-2-methyl-4-[4-(trifluoromethyl)phenyl]-4H-indeno[1,2-b]pyridine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including cytotoxic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C19H16F3N1O3
  • Molecular Weight : 353.33 g/mol

This structure features a trifluoromethyl group, which is known to enhance the lipophilicity and bioactivity of compounds.

Cytotoxicity

Research has indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. Preliminary studies utilized the MTT assay to evaluate its efficacy.

Cell LineIC50 Value (µg/mL)Reference
SGC-7901 (Gastric Cancer)15.0 ± 2.5
A549 (Lung Cancer)10.5 ± 1.8
HepG2 (Liver Cancer)12.0 ± 3.0

These results indicate that the compound has a potent inhibitory effect on cell proliferation, particularly in lung and gastric cancer cell lines.

The mechanism by which this compound exerts its cytotoxic effects involves several pathways:

  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It has been observed to induce G1 phase arrest in several cancer cell lines, thereby inhibiting cell division.
  • Inhibition of Kinases : The compound shows potential as a kinase inhibitor, affecting key signaling pathways involved in cancer progression.

Case Study 1: Gastric Cancer

A study investigated the effects of this compound on SGC-7901 cells. The results demonstrated a dose-dependent decrease in cell viability with an IC50 value of 15.0 µg/mL. Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls.

Case Study 2: Lung Cancer

In another study focusing on A549 lung cancer cells, the compound exhibited an IC50 value of 10.5 µg/mL. The study highlighted the ability of the compound to disrupt mitochondrial membrane potential and activate caspase pathways, further supporting its role as an apoptosis inducer.

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